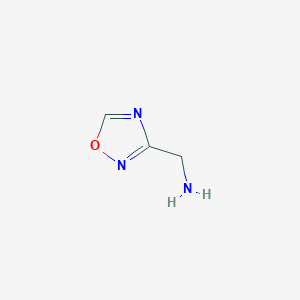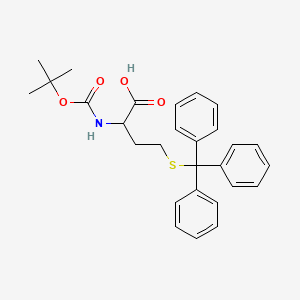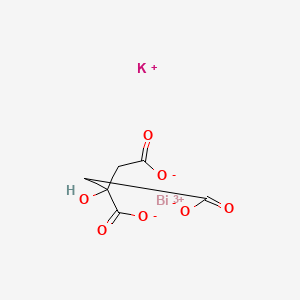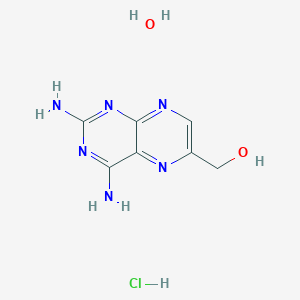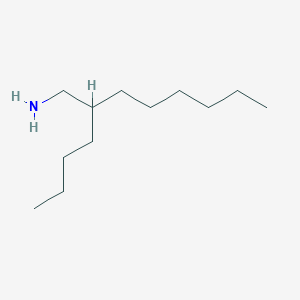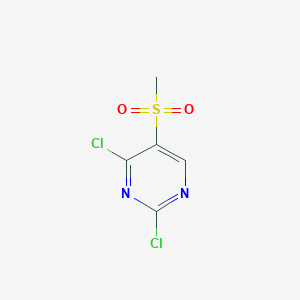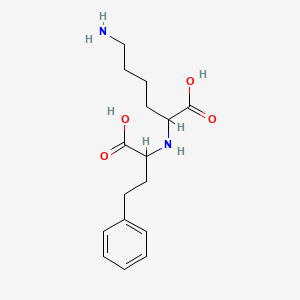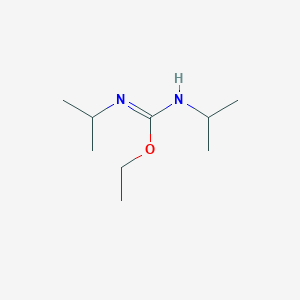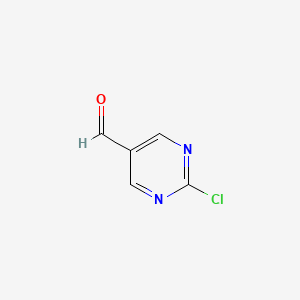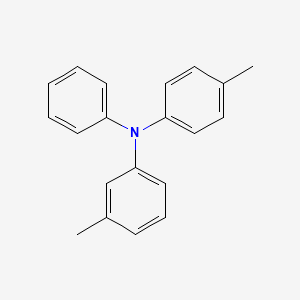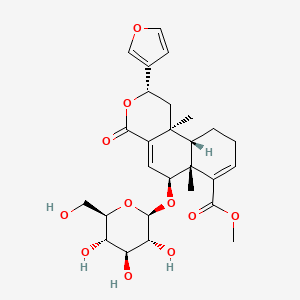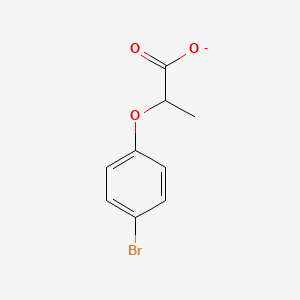
2-(4-Bromophenoxy)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromophenoxy)propanoate is an organic compound with the molecular formula C9H9BrO3 and a molecular weight of 245.07 g/mol . This compound is characterized by the presence of a bromine atom attached to a phenoxy group, which is further connected to an acetate moiety. It is commonly used in organic synthesis and various research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
2-(4-Bromophenoxy)propanoate can be synthesized through the reaction of 4-bromophenol with methyl bromoacetate in the presence of a base such as potassium carbonate (K2CO3) in dimethylformamide (DMF) at elevated temperatures (around 80°C) for 24 hours . The reaction mixture is then cooled, diluted with ethyl acetate, and filtered to obtain the desired product.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(4-Bromophenoxy)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenoxy group can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted phenoxyacetates.
Oxidation: Formation of quinones or other oxidized phenoxy derivatives.
Reduction: Formation of phenoxyethanol derivatives.
科学研究应用
2-(4-Bromophenoxy)propanoate is widely used in scientific research due to its versatility:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(4-Bromophenoxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and phenoxy group play crucial roles in binding to these targets, influencing their activity and function. The acetate moiety can undergo hydrolysis, releasing active intermediates that further interact with biological pathways.
相似化合物的比较
2-(4-Bromophenoxy)propanoate can be compared with other similar compounds, such as:
Methyl 5-bromopyridine-2-acetate: Similar in structure but contains a pyridine ring instead of a phenoxy group.
Methyl 4-(4-bromophenoxy)benzoate: Contains an additional benzene ring, making it bulkier and potentially altering its reactivity.
1-(3-Bromophenoxy)acetone: Contains a ketone group instead of an ester, affecting its chemical behavior.
These comparisons highlight the unique properties of this compound, such as its specific reactivity and applications in various fields .
属性
分子式 |
C9H8BrO3- |
|---|---|
分子量 |
244.06 g/mol |
IUPAC 名称 |
2-(4-bromophenoxy)propanoate |
InChI |
InChI=1S/C9H9BrO3/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3,(H,11,12)/p-1 |
InChI 键 |
IWXNSVLXICBLHY-UHFFFAOYSA-M |
SMILES |
CC(C(=O)[O-])OC1=CC=C(C=C1)Br |
规范 SMILES |
CC(C(=O)[O-])OC1=CC=C(C=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



